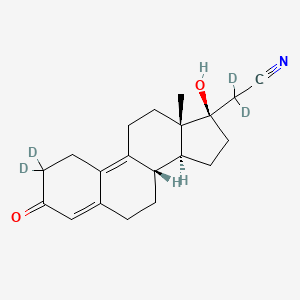
Dienogest-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dienogest-d4 es un progestágeno sintético, específicamente una forma deuterada de dienogest. Se utiliza en diversas aplicaciones médicas, particularmente en el tratamiento de la endometriosis y como componente de los anticonceptivos hormonales. La sustitución de deuterio en this compound mejora su estabilidad metabólica, lo que lo convierte en un compuesto valioso para los estudios farmacocinéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de dienogest-d4 implica múltiples pasos, comenzando desde un precursor esteroide adecuado. Los pasos clave incluyen:
Hidroxilación: Introducción de grupos hidroxilo en posiciones específicas en el núcleo esteroide.
Cianometilación: Adición de un grupo cianometilo al esqueleto esteroide.
Deuteración: Reemplazo de átomos de hidrógeno por deuterio para obtener this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:
Procesamiento por lotes: Se procesan grandes cantidades de materiales de partida en lotes para garantizar la coherencia y la calidad.
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción y los rendimientos.
Purificación: Técnicas de purificación avanzadas como la cromatografía para aislar el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Dienogest-d4 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Derivados hidroxilados: Productos con grupos hidroxilo adicionales.
Cetonas y aldehídos: Formas oxidadas de this compound.
Esteroides sustituidos: Esteroides con diferentes grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
Dienogest-d4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Estudios farmacocinéticos: Se utiliza para estudiar la absorción, distribución, metabolismo y excreción de dienogest.
Tratamiento de la endometriosis: Se investiga su eficacia en la reducción de las lesiones endometriósicas y el alivio del dolor.
Anticonceptivos hormonales: Se estudia como componente de las formulaciones anticonceptivas.
Estudios de estabilidad metabólica: Se utiliza para comprender las vías metabólicas y la estabilidad de dienogest.
Mecanismo De Acción
Dienogest-d4 actúa como un agonista en el receptor de progesterona. Ejerce sus efectos mediante:
Unión a los receptores de progesterona: Activa los receptores, lo que lleva a cambios en la expresión génica.
Atrofia endometrial: Provoca el adelgazamiento del revestimiento endometrial, reduciendo el sangrado menstrual y el dolor.
Efectos antiandrogénicos: Reduce los niveles de andrógenos, lo que puede ayudar a tratar afecciones como el acné.
Comparación Con Compuestos Similares
Compuestos similares
Levonorgestrel: Otro progestágeno sintético utilizado en anticonceptivos.
Norethindrona: Una progestina utilizada en terapias hormonales.
Acetato de medroxiprogesterona: Se utiliza en la terapia de reemplazo hormonal y los anticonceptivos.
Unicidad de Dienogest-d4
This compound es único debido a su sustitución de deuterio, que mejora su estabilidad metabólica. Esto lo hace particularmente útil para estudios farmacocinéticos y proporciona una duración de acción más larga en comparación con otras progestinas.
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2 |
Clave InChI |
AZFLJNIPTRTECV-ZUPPPEGNSA-N |
SMILES isomérico |
[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H] |
SMILES canónico |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


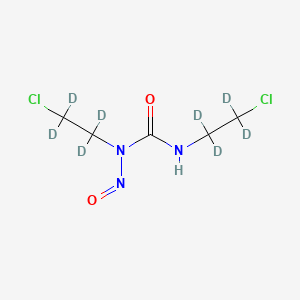
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
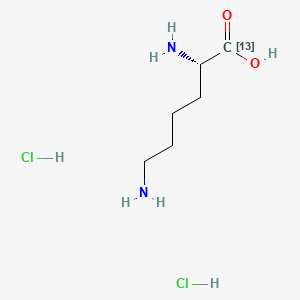
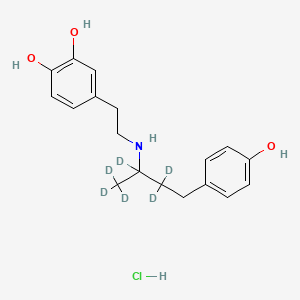
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)



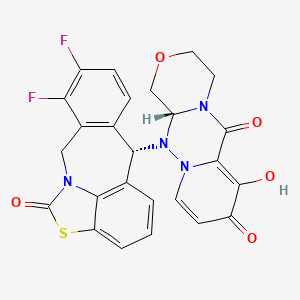
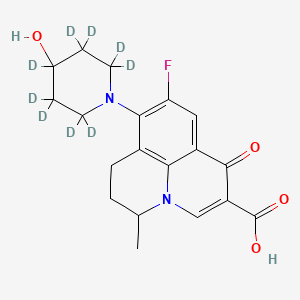
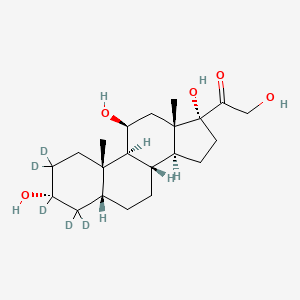
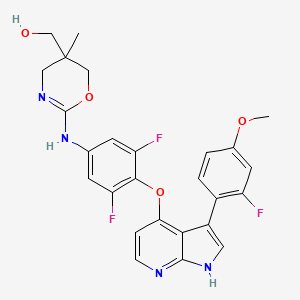
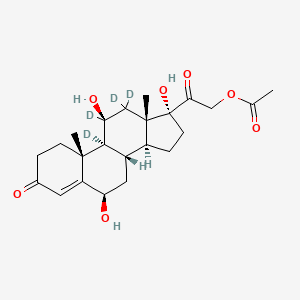
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
